2-(2-Chlorophenyl)-2-fluoroethan-1-amine
Description
2-(2-Chlorophenyl)-2-fluoroethan-1-amine (CAS: 756846-59-0) is a halogenated primary amine with the molecular formula C₈H₉ClFN (free base) and a molecular weight of 210.08 g/mol in its hydrochloride salt form . The compound features a chloro substituent at the ortho position of the phenyl ring and a fluorine atom at the β-position of the ethanamine chain. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules, such as kinase inhibitors or neurotransmitter analogs.
The hydrochloride salt form (C₈H₉ClFN•HCl) is commonly used to enhance stability and solubility in synthetic workflows .
Properties
CAS No. |
338740-36-6 |
|---|---|
Molecular Formula |
C8H9ClFN |
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 |
InChI Key |
JSZCKOYLINKHCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CN)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(2-Chlorophenyl)-2-fluoroethan-1-amine and its analogs:
Key Observations:
Fluorine at the β-position (as in the target compound) may enhance hydrogen-bonding interactions with biological targets compared to geminal difluoro or trifluoro groups, which increase electronegativity and lipophilicity .
Tertiary amines (e.g., 2-(2-Fluorophenyl)propan-2-amine) exhibit lower basicity than primary amines, which can influence pharmacokinetic properties like CNS penetration .
Target Compound:
- Synthesis of the hydrochloride salt involves standard amine protection/deprotection strategies, as evidenced by similar compounds (e.g., acid-catalyzed deprotection in ).
Analogs:
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine :
- Likely synthesized via nucleophilic substitution of 2-chloro-1,1-difluoroethylene derivatives (analogous to methods in ).
- Applications: Intermediate for agrochemicals or antimicrobial agents due to enhanced stability from geminal difluorination .
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine :
- Synthesized via enantioselective catalytic reduction or chiral resolution .
- Applications: Probable use in enantioselective drug design (e.g., protease inhibitors).
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride :
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